molecular formula C11H15N3O2S2 B6506977 1,3,5-trimethyl-N-[(thiophen-3-yl)methyl]-1H-pyrazole-4-sulfonamide CAS No. 1428378-73-7

1,3,5-trimethyl-N-[(thiophen-3-yl)methyl]-1H-pyrazole-4-sulfonamide

Cat. No. B6506977
CAS RN: 1428378-73-7
M. Wt: 285.4 g/mol
InChI Key: GGHDHRGABDINFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,5-Trimethyl-N-[(thiophen-3-yl)methyl]-1H-pyrazole-4-sulfonamide, commonly known as TMPyPzS, is a synthetic sulfonamide compound that has recently become a focus of scientific research due to its potential applications in laboratory experiments, drug development, and biochemical studies.

Scientific Research Applications

TMPyPzS has a wide range of potential applications in scientific research, including drug development, biochemical studies, and laboratory experiments. In drug development, TMPyPzS has been used as a scaffold for the design of novel sulfonamide-based drugs. In biochemical studies, TMPyPzS has been used to study the structure and function of proteins, as well as the binding of ligands to proteins. In laboratory experiments, TMPyPzS has been used as a model compound for the study of chemical reactions and the synthesis of other compounds.

Mechanism of Action

The mechanism of action of TMPyPzS is not yet fully understood. However, it is believed that TMPyPzS binds to a variety of proteins, including enzymes and receptors, and modulates their activity. In addition, TMPyPzS has been shown to interact with DNA and RNA, suggesting that it may also play a role in gene expression and regulation.
Biochemical and Physiological Effects
TMPyPzS has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that TMPyPzS can inhibit the activity of enzymes involved in the metabolism of drugs, as well as the activity of other enzymes involved in various metabolic pathways. In vivo studies have shown that TMPyPzS can modulate the activity of neurotransmitters, including serotonin and dopamine, and can also affect the expression of certain genes.

Advantages and Limitations for Lab Experiments

TMPyPzS has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is available in a high purity form. In addition, TMPyPzS can be used to study a wide range of biochemical and physiological processes. However, there are some limitations to using TMPyPzS in laboratory experiments. Its solubility in aqueous solutions is limited, and it is not stable in the presence of light or oxygen.

Future Directions

There are a number of potential future directions for research on TMPyPzS. These include further studies on its mechanism of action, its effects on gene expression, and its potential applications in drug development. In addition, further studies on its synthesis and stability are needed in order to improve its use in laboratory experiments. Finally, further studies on its biochemical and physiological effects are needed in order to better understand its potential therapeutic applications.

Synthesis Methods

TMPyPzS can be synthesized from a variety of starting materials, including thiophene-3-methyl sulfonyl chloride, 1,3,5-trimethylpyrazole, and sodium sulfite. The synthesis of TMPyPzS begins with the reaction of thiophene-3-methyl sulfonyl chloride and 1,3,5-trimethylpyrazole in the presence of sodium sulfite to form a pyrazole sulfonamide intermediate. The intermediate is then reacted with a base, such as sodium hydroxide, to form the final product. The entire synthesis process can be completed in a few hours and yields a high purity product.

properties

IUPAC Name

1,3,5-trimethyl-N-(thiophen-3-ylmethyl)pyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S2/c1-8-11(9(2)14(3)13-8)18(15,16)12-6-10-4-5-17-7-10/h4-5,7,12H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHDHRGABDINFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCC2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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